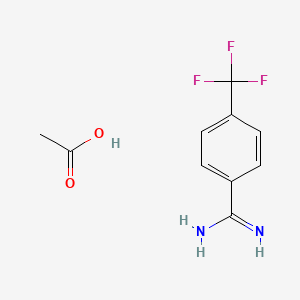
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is a chemical compound that combines the properties of acetic acid and 4-(trifluoromethyl)benzenecarboximidamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-(trifluoromethyl)benzenecarboximidamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trifluoromethyl group may be oxidized to form corresponding carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the imidamide group may be reduced to form amines.
Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzene ring but lacks the imidamide group.
Acetic acid: Shares the acetic acid moiety but lacks the trifluoromethyl and benzene components.
4-(Trifluoromethyl)benzamide: Similar structure but with an amide group instead of the imidamide group.
Uniqueness: Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both the acetic acid and 4-(trifluoromethyl)benzenecarboximidamide moieties in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
184778-37-8 |
|---|---|
Molekularformel |
C10H11F3N2O2 |
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
acetic acid;4-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
InChI-Schlüssel |
FYYLZOKGOFWYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



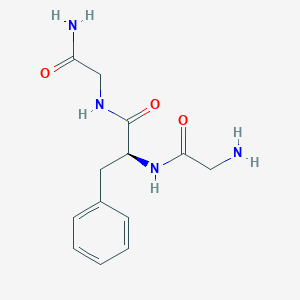
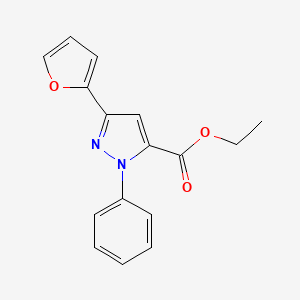
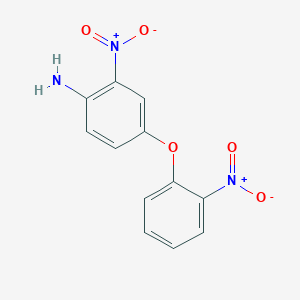

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
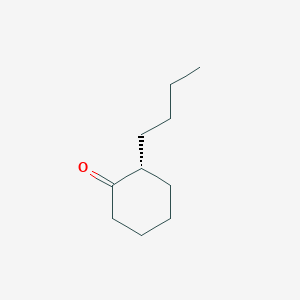
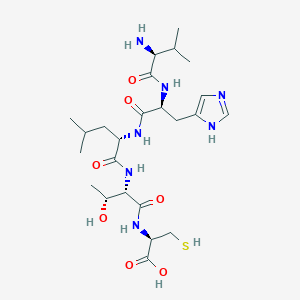
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

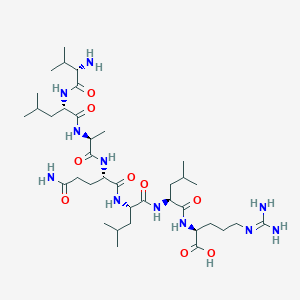


![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
